N-Acetylisoxazolidine

13C NMR spectroscopy N-alkoxyamide reference natural product structure elucidation

N-Acetylisoxazolidine (1-(1,2-oxazolidin-2-yl)ethan-1-one) is a saturated five-membered N,O-heterocycle belonging to the isoxazolidine family, characterized by an N-acetyl substituent on a 1,2-oxazolidine ring. It is a small-molecule building block (C₅H₉NO₂, MW 115.13 g/mol) with computed physicochemical properties including XLogP3-AA of -0.1, topological polar surface area (TPSA) of 29.5 Ų, zero hydrogen bond donors, and zero rotatable bonds.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B13615957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylisoxazolidine
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCO1
InChIInChI=1S/C5H9NO2/c1-5(7)6-3-2-4-8-6/h2-4H2,1H3
InChIKeyMQXPKJNBYZWPHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylisoxazolidine (CAS 115615-36-6): Core Properties and Structural Classification for Informed Procurement


N-Acetylisoxazolidine (1-(1,2-oxazolidin-2-yl)ethan-1-one) is a saturated five-membered N,O-heterocycle belonging to the isoxazolidine family, characterized by an N-acetyl substituent on a 1,2-oxazolidine ring [1]. It is a small-molecule building block (C₅H₉NO₂, MW 115.13 g/mol) with computed physicochemical properties including XLogP3-AA of -0.1, topological polar surface area (TPSA) of 29.5 Ų, zero hydrogen bond donors, and zero rotatable bonds [1]. Originally disclosed in a 1988 Japanese patent (JPS6341470A) as a high-polarity organic solvent and a hydrolytic precursor to the parent isoxazolidine pharmacophore, the compound has since been employed as a key intermediate in the synthesis of zetekitoxin AB partial-structure models and in mechanistic photooxygenation studies that distinguish N-acetylated isoxazolidines from their N-unsubstituted or N-methyl counterparts [2].

Small-molecule N,O-heterocycle building block for synthetic applications
Hydrolytically cleavable protecting group for isoxazolidine pharmacophore release
Well-defined 13C NMR spectroscopic baseline for N-acylisoxazolidine natural product studies

Why N-Acetylisoxazolidine Cannot Be Interchanged with N-Acetyloxazolidine or N-Unsubstituted Isoxazolidines


Despite sharing the same molecular formula (C₅H₉NO₂) and acetyl substituent, N-acetylisoxazolidine (1,2-oxazolidine ring) and N-acetyloxazolidine (1,3-oxazolidine ring) differ fundamentally in the connectivity of the nitrogen and oxygen atoms within the five-membered ring, leading to distinct electronic, conformational, and reactivity profiles [1]. The contiguous N–O bond present in the isoxazolidine scaffold imparts a lower nitrogen inversion barrier, restricted N–O bond rotation, and a characteristic anomeric effect that are absent in the 1,3-oxazolidine isomer . Furthermore, the N-acetyl group modulates both the photochemical fate and the hydrolytic lability of the ring system relative to the N-unsubstituted parent: N-acetyl isoxazolidines undergo photooxygenation with exclusive nitro product formation, whereas N-unsubstituted isoxazolidines yield a mixture of azoxy and nitro derivatives [2]. These differences mean that selecting the incorrect regioisomer or N-substitution state for a given synthetic or formulation application can result in divergent reaction outcomes, altered solvent polarity, or failed deprotection sequences.

Regioisomer mismatch (1,3-oxazolidine)

N-Acetyloxazolidine has different N–O connectivity, altering electronic and conformational profiles, which may lead to divergent reactivity.

N-unsubstituted isoxazolidine

Lacks acetyl modulation; produces mixed azoxy/nitro photoproducts vs. exclusive nitro formation, complicating oxidative studies.

Quantitative Differentiation Evidence for N-Acetylisoxazolidine: Head-to-Head and Cross-Study Comparisons


13C NMR Carbonyl Chemical Shift: N-Acetylisoxazolidine as a Diagnostic Reference for Zetekitoxin AB Structural Studies

In a direct head-to-head comparison within the same study, the amide carbonyl carbon of the N-acetylisoxazolidine derivative (compound 5) resonates at 170.1 and 173.3 ppm (CDCl₃), representing the normal chemical shift range for an N-alkoxyamide. In contrast, the corresponding carbonyl carbon (C-13) in the natural product zetekitoxin AB appears at an unusually upfield-shifted 156.5 ppm, a deviation of approximately 13.8–16.8 ppm attributed to the electronic influence of the α-guanidinium substituent in the natural product [1]. This large and reproducible Δδ establishes N-acetylisoxazolidine as an essential spectroscopic model compound for distinguishing intrinsic N-acylisoxazolidine electronic properties from environmental effects in complex architectures.

13C NMR Carbonyl Shift
Direct comparison
Model N-acetylisoxazolidine: 170.1, 173.3 ppm (CDCl₃)
Zetekitoxin AB: 156.5 ppm
Δδ 13.8–16.8 ppm upfield
Diagnostic baseline for anomalous electronic effects in N-acylisoxazolidine natural products.
CDCl₃/DMSO-d₆; data from Nishikawa et al. 2009.
13C NMR spectroscopy N-alkoxyamide reference natural product structure elucidation zetekitoxin AB

Photooxygenation Product Selectivity: Exclusive Nitro Formation with N-Acetyl vs. Mixed Azoxy/Nitro Products with N-Unsubstituted Isoxazolidine

Under identical non-sensitized photooxygenation conditions, the N-acetyl isoxazolidine derivative 2c yields exclusively nitro compounds (products 3 and 5), whereas the N-unsubstituted isoxazolidine 2a produces a mixture of azoxy compounds (6 and 7) alongside nitro products (3, 4, and 5) [1]. This qualitative divergence in product distribution—from a multi-component mixture to a single product class—is attributable to the N-acetyl group preventing the initial electron-transfer/proton-transfer pathway that leads to azoxy dimerization. The result demonstrates that the N-acetyl substituent confers a predictable and simplified oxidative degradation profile relative to the N-unsubstituted parent.

Photooxygenation Selectivity
Direct comparison
N-Acetyl: nitro products only (3, 5)
N-Unsubstituted: azoxy (6, 7) + nitro (3, 4, 5)
Single product class vs. multi-component mixture
Predictable oxidative degradation profile simplifies downstream analysis and purification.
Non-sensitized photooxygenation; steroidal isoxazolidine scaffold.
photochemistry oxidative degradation product selectivity isoxazolidine stability

Synthetic Utility as a Hydrolytic Isoxazolidine Precursor: N-Acetyl as a Cleavable Protecting/Activating Group

The Japanese patent JPS6341470A explicitly claims N-acetylisoxazolidine as a protected precursor that, upon acidic hydrolysis (aqueous HCl, heat), liberates isoxazolidine hydrochloride—the key intermediate for various pharmaceutical and agricultural chemical syntheses . This positions N-acetylisoxazolidine as a storable, transportable, and selectively deprotectable form of the otherwise reactive and less stable free isoxazolidine. In contrast, N-alkyl isoxazolidines (e.g., N-methyl) cannot be deprotected under similarly mild hydrolytic conditions, and the N-unsubstituted parent isoxazolidine is more prone to oxidative degradation and ring-opening.

Hydrolytic Precursor
Patent evidence
Aq. HCl, heat → isoxazolidine hydrochloride
Stable, transportable precursor for on-demand isoxazolidine release.
JPS6341470A; N-alkyl analogs not cleavable under mild conditions.
protecting group strategy isoxazolidine hydrochloride pharmaceutical intermediate hydrolysis

Computed Lipophilicity and Polar Surface Area: N-Acetylisoxazolidine vs. N-Acetyloxazolidine Isomer

Although the two regioisomers share the identical molecular formula (C₅H₉NO₂) and molecular weight (115.13 g/mol), their computed physicochemical descriptors reveal subtle but potentially consequential differences. N-Acetylisoxazolidine (PubChem CID 536843) has a computed XLogP3-AA of -0.1 and a TPSA of 29.5 Ų [1]. The N-acetyloxazolidine isomer (CAS 3672-60-4), with the oxygen and nitrogen atoms in a 1,3-relationship, is expected to exhibit a different dipole moment and hydrogen-bond acceptor orientation due to the altered N–O distance and lone-pair geometry; however, directly comparable experimental logP or TPSA measurements for the oxazolidine isomer are not available in the public domain, precluding a fully quantitative head-to-head comparison . The low XLogP3-AA value (-0.1) indicates that N-acetylisoxazolidine is relatively hydrophilic, consistent with its patent-reported suitability as a high-polarity organic solvent.

Computed Polarity
Data to verify
XLogP3-AA -0.1, TPSA 29.5 Ų (N-acetylisoxazolidine)
Reported high polarity; experimental comparator data not available.
Request experimental logP/D from vendor; structural isomer may differ.
physicochemical properties drug-likeness polarity isoxazolidine vs. oxazolidine

High-Value Application Scenarios for N-Acetylisoxazolidine Procurement Based on Quantitative Differentiation Evidence


NMR Reference Standard for N-Acylisooxazolidine-Containing Natural Product Structure Elucidation

Laboratories engaged in the structural characterization of complex natural products—particularly those containing N-acylisoxazolidine moieties such as zetekitoxin AB, saxitoxin analogs, or related guanidinium toxins—require a well-characterized, simple N-acetylisoxazolidine standard. The 13C NMR carbonyl chemical shift of N-acetylisoxazolidine (170.1–173.3 ppm) provides a critical baseline for identifying anomalous electronic effects (e.g., the 156.5 ppm shift in zetekitoxin AB), enabling unambiguous assignment of carbonyl resonances [1]. Procurement from a supplier that provides full spectroscopic characterization (1H, 13C, HSQC, HMBC) is strongly recommended.

Photochemical Stability Studies Requiring Predictable Oxidative Degradation Pathways

Research groups investigating the photostability of N,O-heterocycles or developing photolabile protecting-group strategies should select N-acetylisoxazolidine over the N-unsubstituted parent. The exclusive formation of nitro products under non-sensitized photooxygenation conditions eliminates the complexity of azoxy byproduct formation, enabling cleaner kinetic analysis and simplified product isolation [2]. This predictable behavior is particularly valuable in pharmaceutical development where photodegradation impurity profiling is a regulatory requirement.

Protected Isoxazolidine Synthon for Multi-Step Pharmaceutical Intermediate Synthesis

Medicinal chemistry and process chemistry teams synthesizing isoxazolidine-containing drug candidates (e.g., nucleoside analogs, β-lactam mimics, or sodium-channel modulator scaffolds) can utilize N-acetylisoxazolidine as a stable, commercially sourced precursor that is quantitatively convertible to isoxazolidine hydrochloride via mild acidic hydrolysis . This strategy avoids the handling and stability challenges associated with free isoxazolidine and offers a cleavable protecting group that is orthogonal to N-alkyl substituents.

High-Polarity Organic Solvent for Specialized Reaction Media

Per the original HOKKO CHEM patent, N-acetylisoxazolidine possesses suitably high polarity for use as an organic solvent . Its computed XLogP3-AA of -0.1 and TPSA of 29.5 Ų [3] confirm its relatively hydrophilic character. Industrial process chemists seeking a polar, aprotic solvent with a boiling point distinct from common amide solvents (DMF, NMP) may evaluate N-acetylisoxazolidine as a specialty medium for reactions requiring high polarity combined with the unique solvation properties of the N–O heterocycle.

Application
Selection Property
Validation Focus
NMR reference for N-acylisoxazolidine natural products
Well-characterized 13C carbonyl shift baseline
Validate carbonyl shift alignment with reported model values
Photochemical stability studies
Predictable oxidative degradation (exclusive nitro products)
Confirm photoproduct profile under relevant conditions
Protected isoxazolidine synthon
Cleavable N-acetyl protecting group
Verify hydrolysis efficiency and compatibility with downstream steps
High-polarity reaction solvent
Reported high polarity and N–O heterocycle solvation
Evaluate solubility, boiling point, and inertness for target process
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